![molecular formula C13H10FNO3S B5767059 methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its versatility. It can be easily synthesized and modified to obtain derivatives with different pharmacological properties. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research is the investigation of its potential use in the treatment of various neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate can be achieved through various methods. One of the most commonly used methods is the reaction of 3-fluorobenzoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound.
Scientific Research Applications
Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit significant anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 3-[(3-fluorobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(5-6-19-11)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPOTOZZCGLQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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